1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane
Overview
Description
Ms-PEG5-Ms is a PEG Linker.
Scientific Research Applications
Intramolecular Hydrogen Bonds in Related Compounds
Research on compounds structurally similar to 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane, such as Bis(trifluoromethylsulfonylamino)methane, has focused on understanding their intramolecular hydrogen bonds. These bonds are influenced by the medium's polarity and are key in determining the stability and reactivity of such compounds (Sterkhova et al., 2006).
Tautomerization Mechanism in Anticancer Drug Research
1,4-Bis(methane sulfonyloxy)butane, a compound related to 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane, has been studied for its tautomerization mechanism in anticancer drug research. Theoretical studies using quantum methods have investigated the energetics and reactivity of such compounds in biochemical media (Razavi, 2020).
Radioactive Labeling in Medical Imaging
Compounds like 1,4-bis(methanesulfonoxy)butane have been used in radioactive labeling for medical imaging. This involves synthesizing complex molecules with positron-emitting radionuclides, useful in cancer treatment and diagnosis (Hassan et al., 1991).
Ionic Liquids and Anion Fluorination
The study of bis(methanesulfonyl)amide salts, which are structurally related to 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane, has provided insights into ionic liquids. These compounds offer valuable information on the physical properties like melting point, fluidity, and stability of ionic liquids (Pringle et al., 2003).
Synthesis and Reactivity in Organic Chemistry
Research on methanesulfonic acid-catalyzed reactions, including those involving compounds similar to 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane, has been critical in organic synthesis. These studies focus on high-yield synthesis, reaction mechanisms, and potential applications in pharmaceuticals and material science (Qi et al., 2014).
properties
IUPAC Name |
2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O9S2/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMDADHKHXRPPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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